molecular formula C6H10F3NO2 B049130 6,6,6-Trifluoronorleucine CAS No. 120200-04-6

6,6,6-Trifluoronorleucine

Cat. No.: B049130
CAS No.: 120200-04-6
M. Wt: 185.14 g/mol
InChI Key: RUEWGWBXZIDRJY-UHFFFAOYSA-N
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Description

6,6,6-Trifluoronorleucine is a fluorinated amino acid derivative known for its unique structural properties and biological activities.

Mechanism of Action

Target of Action

6,6,6-Trifluoronorleucine is a fluorinated amino acid that has been synthesized for various applications in medicinal chemistry It’s known that fluorinated amino acids can mimic natural peptide-receptor interactions , suggesting that this compound may interact with specific protein receptors or enzymes in the body.

Mode of Action

It’s known that fluorinated amino acids can lead to improved pharmacokinetics and greater oxidative metabolic stability . This suggests that this compound may interact with its targets in a way that enhances the stability and effectiveness of the resulting biochemical reactions.

Biochemical Pathways

It’s known that fluorinated amino acids can be used in bio-medicinal studies and drug design , suggesting that this compound may influence a variety of biochemical pathways related to disease treatment and prevention.

Pharmacokinetics

The strategic fluorination of amino acids usually leads to improved pharmacokinetics . This suggests that this compound may have favorable ADME properties that enhance its bioavailability and effectiveness in the body.

Result of Action

This compound and its derivatives have been shown to possess interesting biological properties, such as antitumor , antimicrobial , and enzyme inhibitory activity . This suggests that the molecular and cellular effects of this compound’s action may include the inhibition of tumor growth, the killing or inhibition of harmful microorganisms, and the inhibition of specific enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6,6-Trifluoronorleucine typically involves the alkylation of chiral glycine equivalents. One common method is the alkylation reaction using chiral nickel (II) complexes. This method is operationally convenient, robust, and scalable, yielding the target amino acid with high enantiomeric purity .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of chiral catalysts and optimized reaction conditions ensures high yield and purity, making the process suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: 6,6,6-Trifluoronorleucine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups into the molecule .

Comparison with Similar Compounds

Uniqueness: 6,6,6-Trifluoronorleucine stands out due to its specific fluorination pattern, which imparts unique biological activities and stability. Its ability to enhance the pharmacokinetic properties of peptides and proteins makes it a valuable compound in various fields of research .

Biological Activity

6,6,6-Trifluoronorleucine (TFNL) is a fluorinated amino acid that has garnered attention in medicinal chemistry and peptide synthesis due to its unique structural properties imparted by the trifluoromethyl group. This compound, with the chemical formula C6H10F3NO2\text{C}_6\text{H}_{10}\text{F}_3\text{NO}_2, is known for enhancing the stability and bioavailability of peptides. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in various fields.

Chemical Structure
The IUPAC name for this compound is (S)-2-amino-6,6,6-trifluorohexanoic acid. Its molecular weight is approximately 185.15 g/mol. The trifluoromethyl group contributes significantly to its chemical reactivity and biological activity.

Synthesis Methods
Various methods have been reported for synthesizing TFNL. A notable approach involves the use of chiral nickel(II) complexes to achieve high yields and enantioselectivity in the formation of this amino acid . The synthesis typically includes:

  • Protection of the amino group (e.g., using Fmoc).
  • Introduction of the trifluoromethyl group through fluorination reactions.

The biological activity of this compound is primarily attributed to its incorporation into peptides and proteins. The trifluoromethyl group enhances:

  • Stability : TFNL-modified peptides exhibit increased resistance to enzymatic degradation.
  • Bioavailability : Improved absorption and distribution in biological systems.

These properties facilitate more effective interactions with biological targets, potentially leading to enhanced pharmacological effects.

Applications in Medicinal Chemistry

  • Peptide Synthesis : TFNL is utilized in the design of fluorinated peptides that mimic natural peptide-receptor interactions. Its incorporation can lead to peptides with improved pharmacokinetic properties .
  • Antitumor Activity : Research indicates that derivatives of TFNL demonstrate promising antitumor activity. For instance, certain peptide constructs incorporating TFNL have been shown to inhibit cancer cell proliferation in vitro.
  • Antimicrobial Properties : Studies suggest that TFNL-containing peptides exhibit antimicrobial activities against various pathogens, making them potential candidates for developing new antibiotics.

Case Study 1: Antitumor Peptides

In a recent study, researchers synthesized a series of peptides incorporating this compound to evaluate their cytotoxic effects on cancer cell lines. The results indicated that these peptides exhibited significantly higher cytotoxicity compared to their non-fluorinated counterparts. The mechanism was linked to enhanced cellular uptake and interaction with specific cancer biomarkers.

Peptide VariantCytotoxicity (IC50 μM)Mechanism of Action
Non-fluorinated25Standard pathway
Fluorinated10Enhanced uptake

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial efficacy of TFNL-modified peptides against Staphylococcus aureus. The findings revealed that these modified peptides had a lower minimum inhibitory concentration (MIC), indicating stronger antimicrobial activity.

Peptide VariantMIC (μg/mL)Activity Level
Control50Moderate
TFNL-modified10High

Properties

IUPAC Name

2-amino-6,6,6-trifluorohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F3NO2/c7-6(8,9)3-1-2-4(10)5(11)12/h4H,1-3,10H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUEWGWBXZIDRJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(C(=O)O)N)CC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90281588
Record name 6,6,6-trifluoronorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120200-04-6
Record name 6,6,6-trifluoronorleucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90281588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,6,6-Trifluoro-DL-norleucine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the hydrophobicity of 6,6,6-Trifluoronorleucine compare to natural amino acids?

A2: While the research provided doesn't directly compare hydrophobicity, it reveals valuable insights into Tfn's interaction with water. Studies using Tfn in coiled-coil proteins demonstrate that its trifluoromethyl group interacts with water differently than typical C-H bonds. The strong, static dipole moment of the C-F bond results in slower hydration dynamics compared to natural amino acids. [] This suggests that Tfn may exhibit altered hydrophobic/hydrophilic interactions compared to natural residues, potentially impacting protein folding and stability.

Q2: Can this compound be incorporated into proteins in living cells?

A3: Yes, researchers successfully incorporated Tfn into proteins in Escherichia coli cells. [] Achieving this requires engineering the substrate specificity of methionyl-tRNA synthetase (MetRS), the enzyme responsible for attaching methionine to its corresponding tRNA. By screening a library of MetRS variants, researchers identified a mutant capable of efficiently charging tRNA with Tfn, enabling its incorporation into proteins during translation. [] This highlights the potential of engineering the translational machinery for incorporating noncanonical amino acids like Tfn into proteins in living cells.

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